molecular formula C8H8N2 B1394184 4-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190321-86-8

4-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1394184
M. Wt: 132.16 g/mol
InChI Key: XAARYQDTXBRXAA-UHFFFAOYSA-N
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Description

“4-methyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It is one of the six structural isomers of the bicyclic ring system . This compound has been studied for its diverse biological and medicinal importance .


Synthesis Analysis

The synthesis of “4-methyl-1H-pyrrolo[2,3-c]pyridine” involves several experimental steps . One study reported the synthesis of new derivatives of 3,4-pyridinedicarboximide . Another study discussed the synthesis of pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Chemical Reactions Analysis

Pyrrolopyridines, including “4-methyl-1H-pyrrolo[2,3-c]pyridine”, have been studied for their chemical reactions. One study reported that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-1H-pyrrolo[2,3-c]pyridine” have been studied using various techniques. One study carried out experimental measurements using 1H NMR spectra, IR spectra, elemental analyses, and differential scanning calorimetry .

Scientific Research Applications

Synthesis Techniques

4-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives can be synthesized through various methods. For instance, an efficient synthesis technique involves sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by debenzylation. This method is applicable to different N6-substituted 1-methyl-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).

Biological Activity

Pyrrolo[3,4-c]pyridine derivatives demonstrate a broad spectrum of pharmacological properties. They have been studied as analgesic and sedative agents and shown potential for treating diseases of the nervous and immune systems. Research indicates their utility in antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Chemical Reactions

4-methyl-1H-pyrrolo[2,3-c]pyridine is a versatile building block, facilitating the synthesis of various derivatives. It allows for the creation of 4-substituted 7-azaindole derivatives via simple nucleophilic displacement, highlighting its significance in organic synthesis (Figueroa‐Pérez et al., 2006).

Antitumor Activity

1H-pyrrolo[2,3-b]pyridine derivatives, such as nortopsentin analogues, exhibit significant antitumor activity. They have been studied in models of diffuse malignant peritoneal mesothelioma, showing the ability to inhibit cell proliferation and induce apoptotic responses (Carbone et al., 2013).

Electronic Structure Analysis

Studies on compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine involve experimental charge density distribution analysis. This analysis provides insights into the covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton, which is crucial for understanding the electronic structure and reactivity of such compounds (Hazra et al., 2012).

Safety And Hazards

The safety and hazards of “4-methyl-1H-pyrrolo[2,3-c]pyridine” have been reported. One source mentions that personal protective equipment should be used to avoid dust formation, breathing vapours, mist, or gas, and breathing dust . Another source mentions hazard classifications including Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for “4-methyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its therapeutic potential. More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This suggests that there is significant interest in developing new compounds containing this scaffold .

properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-9-5-8-7(6)2-3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAARYQDTXBRXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676852
Record name 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

1190321-86-8
Record name 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Doisy, M Dekhane, M Le Hyaric, JF Rousseau… - Bioorganic & medicinal …, 1999 - Elsevier
Based on the structure of ZK91296 (4d), a high affinity partial agonist of the central benzodiazepine (ω) receptor, a series of pyrrolo[2,3-c]pyridine-5-carboxylate derivatives having …
Number of citations: 17 www.sciencedirect.com
K Şendil, S Keskin, M Balci - Tetrahedron, 2019 - Elsevier
A concise and regioselective approach to the synthesis of pyridine-fused heterocycles and benzoxazepine derivatives was developed. Propargyl imines derived from aromatic …
Number of citations: 7 www.sciencedirect.com

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